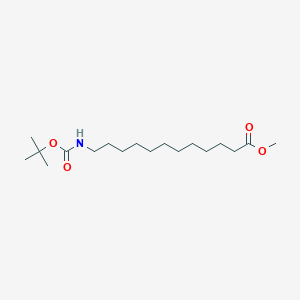
(-)-Strigolactone GR24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Strigolactone GR24: is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones were first identified in the rhizosphere of cotton plants and later recognized as a new class of plant hormones in 2008. These compounds are known for their ability to inhibit shoot branching and promote symbiotic interactions between plants and soil microorganisms, such as arbuscular mycorrhizal fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Strigolactone GR24 involves several key steps, including the formation of a butenolide ring and the attachment of a tricyclic lactone moiety. One common synthetic route starts with the preparation of a substituted phenylalanine derivative, followed by a palladium-catalyzed ortho-selective olefination and a decarboxylative Giese radical cyclization . The reaction conditions typically involve the use of palladium catalysts, bases, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound is not widely reported, but it likely involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as chromatography and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Strigolactone GR24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, leading to the formation of novel analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Strigolactone GR24 is used as a model compound to study the synthesis and reactivity of strigolactones. It serves as a reference for developing new synthetic methods and understanding the structure-activity relationships of strigolactones.
Biology: In plant biology, this compound is used to investigate the role of strigolactones in regulating plant growth, development, and stress responses. It is also employed to study the interactions between plants and symbiotic microorganisms, such as arbuscular mycorrhizal fungi .
Medicine: Research on this compound has explored its potential therapeutic applications, including its role in modulating cellular signaling pathways and its effects on cancer cell proliferation and metastasis.
Industry: In agriculture, this compound is used to enhance crop yield and stress tolerance by regulating plant growth and promoting beneficial symbiotic interactions.
Wirkmechanismus
(-)-Strigolactone GR24 exerts its effects by binding to specific receptors in plants, such as the D14 receptor. This binding triggers a signaling cascade that leads to the inhibition of shoot branching and the promotion of symbiotic interactions with soil microorganisms. The molecular targets and pathways involved include the regulation of gene expression and the modulation of hormone signaling networks .
Vergleich Mit ähnlichen Verbindungen
Natural Strigolactones: These include compounds like strigol and orobanchol, which are naturally occurring plant hormones with similar functions.
Synthetic Analogs: Other synthetic strigolactone analogs, such as GR7 and GR5, have been developed to study the structure-activity relationships and enhance the biological activity of strigolactones.
Uniqueness: (-)-Strigolactone GR24 is unique due to its well-defined synthetic route and its ability to mimic the biological activity of natural strigolactones. Its stability and ease of synthesis make it a valuable tool for research and agricultural applications.
Eigenschaften
CAS-Nummer |
188062-52-4 |
|---|---|
Molekularformel |
C₁₇H₁₄O₅ |
Molekulargewicht |
298.29 |
Synonyme |
(3E,3aS,8bR)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B1145070.png)
![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)

